molecular formula C14H20N2O2S B6709036 N-(2-acetamidoethyl)-N-[(5-methylthiophen-2-yl)methyl]cyclopropanecarboxamide

N-(2-acetamidoethyl)-N-[(5-methylthiophen-2-yl)methyl]cyclopropanecarboxamide

Cat. No.: B6709036
M. Wt: 280.39 g/mol
InChI Key: UNYWVNHPDVGQCP-UHFFFAOYSA-N
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Description

N-(2-acetamidoethyl)-N-[(5-methylthiophen-2-yl)methyl]cyclopropanecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropane ring, a thiophene moiety, and an acetamidoethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(2-acetamidoethyl)-N-[(5-methylthiophen-2-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-10-3-6-13(19-10)9-16(8-7-15-11(2)17)14(18)12-4-5-12/h3,6,12H,4-5,7-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYWVNHPDVGQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN(CCNC(=O)C)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidoethyl)-N-[(5-methylthiophen-2-yl)methyl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Cyclopropane Carboxamide Core: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Acetamidoethyl Group: The final step involves the coupling of the acetamidoethyl group to the cyclopropane carboxamide core. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in N-(2-acetamidoethyl)-N-[(5-methylthiophen-2-yl)methyl]cyclopropanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced at the amide bond using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The acetamidoethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the acetamido group under basic conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Corresponding amines from the reduction of the amide bond.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-acetamidoethyl)-N-[(5-methylthiophen-2-yl)methyl]cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the cyclopropane and thiophene rings.

Mechanism of Action

The mechanism of action of N-(2-acetamidoethyl)-N-[(5-methylthiophen-2-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The cyclopropane ring provides rigidity to the molecule, which can enhance binding affinity and specificity. The thiophene moiety may participate in π-π interactions or hydrogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    N-(2-acetamidoethyl)-N-[(5-methylthiophen-2-yl)methyl]benzamide: Similar structure but with a benzene ring instead of a cyclopropane ring.

    N-(2-acetamidoethyl)-N-[(5-methylthiophen-2-yl)methyl]propionamide: Similar structure but with a propionamide group instead of a cyclopropanecarboxamide group.

Uniqueness

N-(2-acetamidoethyl)-N-[(5-methylthiophen-2-yl)methyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct steric properties. This can lead to different biological activities and chemical reactivity compared to similar compounds with more flexible structures.

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